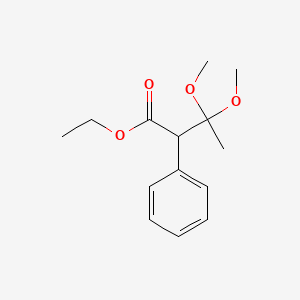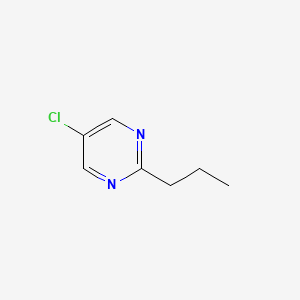
5-Chloro-2-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a propyl group at the 2nd position of the pyrimidine ring. This compound is known for its applications in various chemical processes and is typically found as a colorless liquid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-propylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-bromopyrimidine with propyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent composition, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an aminopyrimidine derivative .
Applications De Recherche Scientifique
5-Chloro-2-propylpyrimidine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-2-propylpyrimidine involves its interaction with specific molecular targets. For instance, certain pyrimidine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) . The compound may exert its effects by binding to these enzymes and blocking their activity, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Chloro-2-propylpyrimidine.
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with different substitution patterns and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2nd position and chlorine atom at the 5th position make it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Numéro CAS |
944903-16-6 |
|---|---|
Formule moléculaire |
C7H9ClN2 |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
5-chloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Clé InChI |
YYRHYNQGUGMMMX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)
![6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13032765.png)

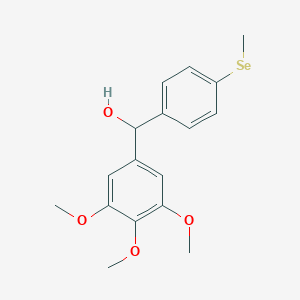

![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)

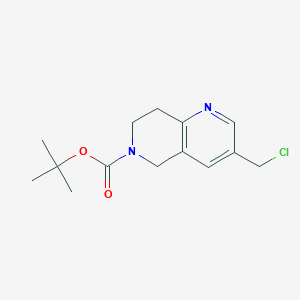
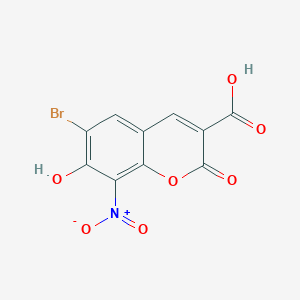
![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
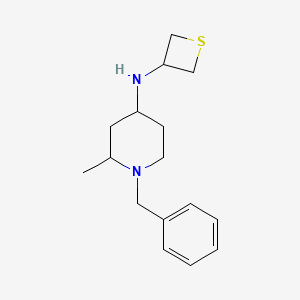
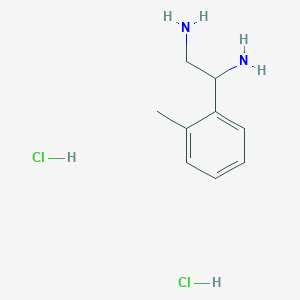
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)
